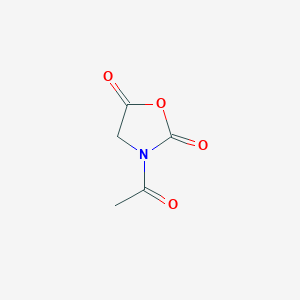

2,5-Oxazolidinedione, 3-acetyl-

Description

Historical Trajectory of Oxazolidinedione Chemistry and Analogues

The history of oxazolidinone chemistry dates back to the late 19th century, with the first synthesis of 2-oxazolidinone (B127357) reported in 1888. wikipedia.org However, it was the discovery of the antibacterial properties of N-aryl-oxazolidinones in the late 1980s that brought this class of compounds to the forefront of medicinal chemistry research. nih.gov This led to the development of linezolid (B1675486), the first clinically approved oxazolidinone antibiotic in 2000. mdpi.commdpi.com The success of linezolid spurred further investigation into a wide array of oxazolidinone analogues, including those with modifications at various positions of the heterocyclic ring. nih.gov Research has also explored other isomers like 3-oxazolidinone, found in the antitubercular drug cycloserine. nih.gov The broader class of oxazolidines, from which oxazolidinediones are derived, was first synthesized in the 1800s through the condensation of 2-aminoalcohols with aldehydes and ketones. wikipedia.org

Structural Significance of the N-Acylated Oxazolidinedione Core in Organic Synthesis

The N-acylated oxazolidinone core is a crucial structural motif in organic synthesis, primarily recognized for its role as a chiral auxiliary. chemistryviews.org The presence of the acyl group on the nitrogen atom is key to many of its applications. This feature allows for the stereocontrolled introduction of substituents, making N-acylated oxazolidinones valuable in asymmetric synthesis. chemistryviews.org

The synthesis of N-acylated oxazolidinones can be achieved through various methods, including the use of acid fluorides, acid anhydrides, or aldehydes. chemistryviews.orgnih.govsciforum.net The reactivity of the N-acyl group facilitates a range of chemical transformations. For instance, N-acylated oxazolidinones can undergo reactions at the α-carbon to the acyl carbonyl, as demonstrated in copper-catalyzed aminoxylations. nih.gov The acetyl group in 3-acetyl-2,5-oxazolidinedione enhances the electrophilicity of the carbonyl carbons, making the molecule more susceptible to nucleophilic attack and cycloaddition reactions compared to its non-acetylated counterparts.

The development of milder and more environmentally friendly methods for N-acylation, such as those using N-heterocyclic carbene (NHC) catalysis with air as the oxidant, has further expanded the utility of this structural core. chemistryviews.org

Positioning of 2,5-Oxazolidinedione, 3-acetyl- within Heterocyclic Chemistry Research

Within the vast landscape of heterocyclic chemistry, 2,5-Oxazolidinedione, 3-acetyl- and its parent ring system are recognized for their versatile applications. Five-membered heterocycles, in general, are significant structural components in pharmaceuticals due to their ability to influence properties like potency, selectivity, and pharmacokinetics. nih.gov

The oxazolidinone scaffold, particularly the 2-oxazolidinone isomer, is considered a bioisostere for groups like carbamates, thiocarbamates, ureas, and amides, offering enhanced metabolic and chemical stability. nih.gov This has led to the investigation of oxazolidinone derivatives in various therapeutic areas beyond antibiotics, including potential anticancer agents. researchgate.net

The introduction of an acetyl group, as seen in 3-acetyl-2,5-oxazolidinedione, has been shown in related heterocyclic systems like 1,3,4-oxadiazoles to potentially induce or enhance antimicrobial activity. nih.gov While specific research on the biological activity of 2,5-Oxazolidinedione, 3-acetyl- is not as extensive as for other analogues, its structural features place it as a compound of interest for further investigation in medicinal and synthetic chemistry. The study of such derivatives contributes to a deeper understanding of structure-activity relationships within the broader class of oxazolidinones. nih.gov

Properties

CAS No. |

62935-84-6 |

|---|---|

Molecular Formula |

C5H5NO4 |

Molecular Weight |

143.10 g/mol |

IUPAC Name |

3-acetyl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C5H5NO4/c1-3(7)6-2-4(8)10-5(6)9/h2H2,1H3 |

InChI Key |

DEYHNCUHWOCXFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC(=O)OC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Oxazolidinedione, 3 Acetyl

Classical and Established Synthetic Routes

Traditional methods for synthesizing the 2,5-oxazolidinedione scaffold and related N-acylated derivatives rely on well-established cyclization and acylation techniques that are characterized by their reliability and broad applicability.

The formation of the 2,5-oxazolidinedione ring, often referred to as a Leuchs' anhydride (B1165640), is classically achieved through the cyclization of an α-hydroxy acid derivative. A primary method involves the reaction of an α-hydroxy acid with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. This process converts the hydroxyl and carboxyl groups into a cyclic anhydride.

Another established route involves the cyclization of N-(2-hydroxyalkyl) carbamates. These precursors can be synthesized from the corresponding β-aminoalcohols and subsequently cyclized under specific conditions to yield the oxazolidinone ring. google.com The use of different reagents and conditions can be tailored to favor the formation of the desired 2,5-dione structure.

Once the 2,5-oxazolidinedione scaffold is obtained, the introduction of the acetyl group at the nitrogen atom is typically straightforward. Standard N-acetylation protocols are highly effective. The most common method involves the use of acetic anhydride (Ac₂O), often in the presence of a mild base or a catalyst. mdpi.comresearchgate.net Alternatively, acetyl chloride (AcCl) with a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) can be employed to achieve efficient acetylation. mdpi.com In some synthetic schemes, the cyclization and acetylation steps can be combined. For instance, reacting a suitable precursor with excess acetic anhydride can sometimes facilitate both ring closure and subsequent N-acetylation in a single operational step.

A summary of reagents for classical N-acetylation is provided below.

Interactive Table 1: Classical N-Acetylation Reagents| Reagent | Catalyst/Base | Typical Conditions | Reference |

|---|---|---|---|

| Acetic Anhydride (Ac₂O) | Sodium Bicarbonate (NaHCO₃) | Room Temperature | mdpi.com |

| Acetic Anhydride (Ac₂O) | Pyridine, DMAP | Room Temperature | researchgate.net |

| Acetic Anhydride (Ac₂O) | Vanadyl Sulfate (VOSO₄) | Solvent-free, Room Temp. | frontiersin.org |

| Acetyl Chloride (AcCl) | Triethylamine (Et₃N) | Anhydrous Solvent (e.g., DCM) | mdpi.com |

Contemporary and Catalytic Synthesis Approaches

Modern synthetic chemistry offers more sophisticated and efficient routes that often employ catalytic systems to improve yield, selectivity, and sustainability.

Transition metal catalysis provides powerful tools for constructing heterocyclic rings. Palladium-catalyzed reactions, for example, are used for the N-arylation of 2-oxazolidinones, demonstrating the utility of these metals in forming C-N bonds crucial for these scaffolds. organic-chemistry.org Gold-catalyzed rearrangements of propargylic carbamates have also been developed to produce 5-methylene-1,3-oxazolidin-2-ones, which are valuable intermediates. organic-chemistry.org While these examples apply to the related 2-oxazolidinone (B127357) structure, the principles can be extended to the synthesis of the 2,5-dione variant through the catalytic cyclization of appropriately designed precursors.

A significant focus of modern synthesis is the development of environmentally benign processes. A key green strategy for oxazolidinone synthesis is the use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 building block. researchgate.netrsc.orgresearchgate.net The cycloaddition of CO₂ to aziridines is a highly atom-economical method to produce the oxazolidinone ring. researchgate.net This reaction can be promoted by various catalytic systems, including metal-free organocatalysts like 1,5,7-triazabicyclodec-5-ene (TBD), which can be immobilized on a solid support for easy recovery and reuse. rsc.org Such processes often operate under solvent-free conditions, further enhancing their sustainability. researchgate.netnih.gov

Interactive Table 2: Catalysts for CO₂ Incorporation into Oxazolidinones

| Catalyst System | Starting Material | Conditions | Key Feature | Reference(s) |

|---|---|---|---|---|

| Aluminium(salphen) complex | Aziridines | 50–100 °C, 1–10 bar CO₂, solvent-free | Reusable catalyst, high regioselectivity | researchgate.net |

| Polystyrene-supported TBD | Epoxy amines | Continuous flow, 80 °C, 50 bar CO₂ | Immobilized, recyclable organocatalyst | rsc.org |

| Ruthenium Porphyrin / TBACl | Aziridines | 100 °C, 0.6 MPa CO₂ | High regioselectivity | |

| TPPH₂ / TBACl | N-alkyl Aziridines | 125 °C, 1.2 MPa CO₂ | Metal-free system | researchgate.net |

Enantioselective Synthesis of Chiral N-Acylated Oxazolidinediones

The synthesis of specific enantiomers of chiral molecules is critical, particularly for pharmaceutical applications. Enantioselective methods for producing N-acylated oxazolidinones typically involve either using a chiral starting material or employing a chiral catalyst.

A prominent strategy is to begin with a readily available chiral precursor. For instance, N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives can be synthesized in one step from aryl carbamates and chiral reagents derived from (S)-epichlorohydrin. acs.org This approach effectively transfers the chirality of the starting material to the final product. Similarly, a general method for the asymmetric synthesis of N-aryl-(5R)-hydroxymethyl-2-oxazolidinones utilizes the reaction of N-aryl carbamates with commercially available (R)-glycidyl butyrate. orgsyn.org

Alternatively, asymmetric catalysis can be used to create the chiral center. The reaction of β-aminoalcohols with 2,5-dihydroxy-1,4-dithiane can generate chiral oxazolidinylthiazolidines with high enantiospecificity, showcasing how cascade reactions can build complex chiral scaffolds. researchgate.netnih.gov Once the chiral oxazolidinedione ring is formed, N-acetylation can be performed as a final step to yield the target chiral 3-acetyl-2,5-oxazolidinedione.

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The most renowned examples in this class are the Evans auxiliaries, which are N-acyloxazolidinones. sigmaaldrich.com This approach does not typically involve the direct construction of the target ring using an auxiliary. Instead, the auxiliary is used to set a stereocenter on an acyclic precursor, which is then elaborated and cyclized to form the final heterocyclic product.

The general strategy would involve attaching a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to a prochiral substrate. The N-acylated auxiliary can then direct stereoselective transformations, such as alkylation or aldol (B89426) reactions, at the α-position. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.comyoutube.com The resulting chiral acid or alcohol can then undergo further transformations, including cyclization, to yield the target 2,5-oxazolidinedione ring system.

While direct literature for the synthesis of 3-acetyl-2,5-oxazolidinedione using this method is not prevalent, the principles are well-established. A hypothetical reaction sequence could involve the asymmetric alkylation of an N-glycolyl oxazolidinone auxiliary. The diastereoselectivity of such reactions is typically high, guided by the steric hindrance of the auxiliary's substituent (e.g., isopropyl or phenyl group), which blocks one face of the enolate from the electrophile.

Table 1: Representative Diastereoselective Alkylation using Chiral Oxazolidinone Auxiliaries This table presents typical results for Evans auxiliary-mediated alkylations, which is a foundational step for this synthetic approach.

| Auxiliary Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 |

| (R)-4-Isopropyl-2-oxazolidinone | Methyl iodide | 95:5 | 92 |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | 98:2 | 90 |

Following the stereoselective installation of an appropriate substituent, the auxiliary would be cleaved, and the resulting chiral α-hydroxy acid derivative would be cyclized with a phosgene equivalent, followed by N-acetylation to furnish the final 3-acetyl-2,5-oxazolidinedione.

Asymmetric Catalysis in Oxazolidinedione Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Several catalytic methods have been developed for the synthesis of the core oxazolidinone ring, which could be conceptually extended to form 2,5-oxazolidinediones.

One powerful strategy is the asymmetric hydrogenation of unsaturated precursors like 2-oxazolones. Researchers have developed ruthenium(II)-NHC catalysts that can hydrogenate 4-substituted-2-oxazolones to the corresponding chiral 2-oxazolidinones with excellent enantioselectivity and high yields. rsc.org This method could be adapted by using a 4-substituted-2,5-oxazolidinedione precursor, although the stability of such a substrate under hydrogenation conditions would need to be considered.

Another innovative approach involves the rhodium-catalyzed asymmetric ring-opening (ARO) of oxabicyclic alkenes. acs.org This domino reaction sequence uses a chiral rhodium catalyst to open the strained ring with a nucleophile, which then undergoes intramolecular cyclization. Using sodium cyanate (B1221674) as a novel nucleophile, this method generates chiral oxazolidinone scaffolds with well-defined stereocenters and excellent enantioselectivity. acs.org A subsequent oxidation at the C-5 position and N-acetylation could potentially lead to the desired 3-acetyl-2,5-oxazolidinedione.

A third potential pathway is based on a combination of an asymmetric aldol reaction and a modified Curtius rearrangement. This method has been used to efficiently construct 4,5-disubstituted oxazolidin-2-one scaffolds. mdpi.comnih.gov The process involves an asymmetric aldol addition followed by an intramolecular ring closure to rapidly form the oxazolidinone ring with high diastereoselectivity. mdpi.com

Table 2: Examples of Asymmetric Catalysis for Oxazolidinone Ring Formation This table showcases results from catalytic methods that could be adapted for the synthesis of the target compound's core structure.

| Catalytic System | Substrate Type | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Ru(II)-NHC Complex | 4-Aryl-2-oxazolone | up to 96% | up to 99% | rsc.org |

| Cationic Rh(I)/Chiral Diene | Oxabicyclic alkene | up to 99% | 70-85% | acs.org |

| Chlorotitanium enolate / Chiral Auxiliary | Aldehyde + N-acylthiazolidinethione | >99% (d.r.) | 87% | mdpi.comnih.gov |

These catalytic methods highlight the potential for creating the chiral 2,5-oxazolidinedione framework with high levels of stereocontrol, providing an efficient alternative to stoichiometric chiral auxiliaries.

Reactivity and Reaction Mechanisms of 2,5 Oxazolidinedione, 3 Acetyl

Ring-Opening and Cleavage Reactions

The integrity of the oxazolidinedione ring is susceptible to cleavage under various conditions, primarily through reactions initiated by nucleophilic attack or thermal energy.

Nucleophilic Attack at the Carbonyl Centers

The 2,5-oxazolidinedione ring possesses two electrophilic carbonyl carbons: the amide carbonyl at the C-2 position and the ester carbonyl at the C-5 position. These carbons are susceptible to attack by nucleophiles, which can lead to the opening of the heterocyclic ring. msu.edu The general reactivity of carbonyl groups is such that they undergo nucleophilic addition, which can be followed by elimination, leading to a substitution reaction. masterorganicchemistry.comlibretexts.org

The presence of the N-acetyl group enhances the electrophilicity of the ring's carbonyl carbons, making them more susceptible to nucleophilic additions compared to non-acetylated analogs like 2-oxazolidinone (B127357). Nucleophilic attack can occur at either carbonyl center, and the specific pathway often depends on the nature of the nucleophile and the reaction conditions.

Attack at C-5 (Ester Carbonyl): Strong nucleophiles can attack the ester carbonyl at the C-5 position. This follows the standard mechanism for nucleophilic acyl substitution on esters, typically involving the formation of a tetrahedral intermediate which then collapses, cleaving the C-O bond and opening the ring.

Attack at C-2 (Amide/Imide Carbonyl): Alternatively, nucleophiles can target the C-2 carbonyl. As this carbon is part of a cyclic imide structure (due to the N-acetyl group), it is also highly electrophilic. Attack at this position would lead to the cleavage of the N1-C2 bond.

In related oxazolidinone systems, ring-opening reactions have been initiated by various nucleophiles, including amines and thiolates, to yield functionalized acyclic products. researchgate.netpsu.eduresearchgate.net For instance, studies on N-Boc protected oxazolidinethiones, a sulfur analog, demonstrated successful ring-opening at the C-5 position by phenylthiolate nucleophiles. psu.edu

Pyrolytic Decarboxylation Pathways and Mechanisms

When subjected to high temperatures, 3-acetyl-2-oxazolidinone (B31601) undergoes pyrolytic decarboxylation. kyoto-u.ac.jpcore.ac.uk This thermal decomposition results in the cleavage of the oxazolidinone ring and the formation of specific products. The primary products identified from the pyrolysis of 3-acetyl-2-oxazolidinone are 2-methyl-2-oxazoline (B73545) and a polymer of N-acetylethylenimine, poly(ethylenimine). kyoto-u.ac.jpcore.ac.uk

The proposed mechanism for this decomposition involves an initial decarboxylation of the oxazolidinone ring to form an N-acetylethylenimine intermediate. This unstable intermediate can then undergo two competing pathways:

Intramolecular Rearrangement: The N-acetylethylenimine can rearrange to form the more stable five-membered heterocyclic compound, 2-methyl-2-oxazoline. kyoto-u.ac.jpcore.ac.uk

Polymerization: Alternatively, the N-acetylethylenimine intermediate can polymerize to yield poly(ethylenimine). kyoto-u.ac.jpcore.ac.uk

Kinetic studies on the pyrolytic decarboxylation of substituted 2-oxazolidinones have shown that the decomposition is an autocatalytic reaction, where the amine products formed during the reaction act as catalysts. kyoto-u.ac.jpcore.ac.uk The mechanism for this amine-catalyzed process is believed to involve a nucleophilic attack of the amine on the carbonyl-carbon atom of the oxazolidinone ring. core.ac.uk

Table 1: Major Products of Pyrolytic Decarboxylation of 3-Acetyl-2-oxazolidinone

| Product Name | Chemical Structure | Proposed Origin |

|---|---|---|

| 2-Methyl-2-oxazoline | C₄H₇NO | Rearrangement of N-acetylethylenimine intermediate. kyoto-u.ac.jpcore.ac.uk |

| Poly(ethylenimine) | (C₂H₅N)n | Polymerization of N-acetylethylenimine intermediate. kyoto-u.ac.jpcore.ac.uk |

Transformations Involving the N-Acetyl Moiety

The N-acetyl group is a key functional handle that can undergo its own set of reactions, distinct from the chemistry of the heterocyclic ring itself.

Acyl Group Transfer Reactions

The N-acetyl group of 3-acetyl-2,5-oxazolidinedione can potentially be transferred to a nucleophile in a reaction known as acyl transfer or nucleophilic acyl substitution. libretexts.orgyoutube.com In such a reaction, the bond between the nitrogen atom of the oxazolidinedione ring and the acetyl group's carbonyl carbon is broken, and a new bond is formed between the acetyl group and the incoming nucleophile. This process would convert the starting material into 2,5-oxazolidinedione and an acetylated nucleophile.

This type of reaction is characteristic of acid anhydrides and other activated acyl compounds. youtube.com The reactivity of the N-acetyl group in 3-acetyl-2,5-oxazolidinedione is analogous to that of a cyclic imide, which can act as an acylating agent under certain conditions. The reaction proceeds through a nucleophilic addition to the acetyl carbonyl, forming a tetrahedral intermediate, which then eliminates the oxazolidinedione anion as a leaving group. libretexts.org Potential nucleophiles for this transformation include alcohols (alcoholysis) and amines (aminolysis).

Hydrolysis and Functional Group Interconversions

The N-acetyl group can be removed through hydrolysis, typically under acidic or basic conditions. This reaction would involve the nucleophilic attack of water on the acetyl carbonyl carbon, leading to the cleavage of the N-acyl bond and the formation of 2,5-oxazolidinedione and acetic acid. This deacetylation is a common transformation for N-acetylated compounds. researchgate.net

In addition to the N-acetyl group, the ester linkage at C-5 within the ring can also be susceptible to hydrolysis. Depending on the reaction conditions, selective hydrolysis of either the exocyclic N-acetyl group or the endocyclic ester group could be possible, leading to different functional group interconversions. For example, the hydrolysis of related oxazolidine (B1195125) systems has been studied, demonstrating the cleavage of the ring under aqueous conditions. researchgate.net

Intramolecular Rearrangement Processes

The most significant documented intramolecular rearrangement involving the reactivity of 3-acetyl-2,5-oxazolidinedione occurs during its thermal decomposition. As detailed in the section on pyrolytic decarboxylation (3.1.2), the reaction proceeds through a proposed N-acetylethylenimine intermediate. kyoto-u.ac.jpcore.ac.uk

This N-acetylethylenimine, formed after the loss of carbon dioxide from the parent molecule, undergoes a facile intramolecular rearrangement to produce 2-methyl-2-oxazoline. kyoto-u.ac.jpcore.ac.uk This transformation involves the nucleophilic attack of the carbonyl oxygen of the acetyl group onto the three-membered aziridine (B145994) ring, leading to the formation of a more stable five-membered oxazoline (B21484) ring. This type of rearrangement highlights the interplay between the different functional components of the molecule under energetic conditions.

Mechanistic Studies of Rearrangement Pathways

Detailed mechanistic studies on the rearrangement pathways of 2,5-Oxazolidinedione, 3-acetyl- are not extensively described in the current body of scientific literature. However, related studies on the formation of the 2-oxazolidinone ring system, an isomer of the 2,5-dione, offer potential insights. For instance, the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams to 2-oxazolidinones has been reported to proceed through a proposed 1,2-migration of a carbamate (B1207046) oxygen. This type of rearrangement suggests that the oxazolidinone ring can be formed via complex intramolecular shifts, though this describes a synthetic route to the ring system rather than a rearrangement of a pre-formed 2,5-Oxazolidinedione, 3-acetyl- molecule.

Influence of Stereochemistry on Reaction Outcomes

The influence of stereochemistry on the reaction outcomes of 2,5-Oxazolidinedione, 3-acetyl- is not specifically detailed in published research. However, the profound impact of stereochemistry is well-established in the broader class of oxazolidinones. For example, in the synthesis of 2-oxazolidinones from α,β-unsaturated γ-lactams, the stereochemistry of substituents on the starting lactam is crucial in determining whether the rearrangement to the oxazolidinone ring occurs. This highlights the sensitivity of the oxazolidinone system to stereochemical factors, which would likely extend to the reactivity of 2,5-Oxazolidinedione, 3-acetyl-.

Electrophilic and Nucleophilic Functionalization of the Ring System

Regioselective Functionalization Strategies

Specific regioselective functionalization strategies for 2,5-Oxazolidinedione, 3-acetyl- have not been explicitly reported. Based on its structure, which contains two carbonyl groups and an N-acetyl group, several sites are susceptible to nucleophilic and electrophilic attack. The carbonyl carbons at the 2- and 5-positions are electrophilic and could be targets for nucleophiles. The nitrogen atom, being part of an imide-like structure, has reduced nucleophilicity but could potentially react under certain conditions. The acetyl group's carbonyl carbon is also an electrophilic center. The methylene (B1212753) group at the 4-position could potentially be deprotonated to form a nucleophile. However, without experimental data, the regioselectivity of such reactions remains speculative.

Impact of Substituents on Reactivity

While there is no specific data on the impact of substituents on the reactivity of 2,5-Oxazolidinedione, 3-acetyl-, general principles of organic chemistry and studies on related compounds offer some predictive insights. For the broader class of spiro oxazolidinediones, it has been noted that substitution at the C5′ position is generally better tolerated than at the C4′ position. In the context of 3-acetyl-2-oxazolidinone used as a chiral auxiliary, the nature of substituents on the oxazolidinone ring significantly influences the stereochemical outcome of reactions. It is reasonable to infer that substituents on the 2,5-Oxazolidinedione ring would similarly modulate its reactivity through steric and electronic effects. For instance, electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbons, while bulky substituents would likely hinder the approach of nucleophiles.

Applications of 2,5 Oxazolidinedione, 3 Acetyl in Advanced Organic Synthesis

As a Chiral Auxiliary in Asymmetric Transformations

The primary and most well-established application of N-acyl oxazolidinones, the class to which 2,5-Oxazolidinedione, 3-acetyl- belongs, is as a chiral auxiliary. wikipedia.org By temporarily installing this chiral moiety onto a substrate, chemists can effectively control the stereochemical outcome of a reaction. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of incoming reagents, leading to the formation of one stereoisomer in preference to others. wikipedia.org

N-acyl oxazolidinones are renowned for their ability to mediate highly diastereoselective aldol (B89426) reactions. wikipedia.orgblogspot.com The process typically begins with the acylation of a chiral oxazolidinone, such as with an acetyl group to form a derivative analogous to 2,5-Oxazolidinedione, 3-acetyl-. williams.edu Deprotonation of the α-carbon of the acetyl group with a suitable base, often in the presence of a Lewis acid like dibutylboron triflate, selectively generates a (Z)-enolate. wikipedia.orgblogspot.com This enolate is conformationally restricted due to chelation between the carbonyl oxygen, the oxazolidinone ring nitrogen, and the Lewis acid.

This rigid, chelated intermediate then reacts with an aldehyde from the less sterically hindered face, dictated by the substituent on the chiral auxiliary. blogspot.com This controlled approach ensures a high degree of stereoselectivity, leading to the formation of syn-aldol products with a predictable absolute configuration. blogspot.comnih.gov The utility of this methodology is underscored by its application in the synthesis of complex natural products where the precise control of stereochemistry is paramount. After the reaction, the chiral auxiliary can be cleaved under mild conditions, yielding the desired chiral β-hydroxy acid, ester, or alcohol, and allowing for the recovery of the auxiliary. williams.edunih.gov

Table 1: Key Features of N-Acyl Oxazolidinone-Mediated Asymmetric Aldol Reactions

| Feature | Description | Reference |

|---|---|---|

| Enolate Geometry | Predominant formation of the (Z)-enolate through soft enolization. | wikipedia.org |

| Transition State | A six-membered, chair-like Zimmerman-Traxler transition state is proposed. | williams.edu |

| Stereocontrol | The substituent on the chiral oxazolidinone directs the facial selectivity of the aldehyde addition. | blogspot.com |

| Product | Typically yields the syn-aldol adduct with high diastereoselectivity. | nih.gov |

| Auxiliary Cleavage | Can be removed hydrolytically or reductively to provide various chiral products. | williams.edunih.gov |

The acetyl group of 2,5-Oxazolidinedione, 3-acetyl- can be further elaborated into α,β-unsaturated systems, rendering the molecule a potent dienophile for asymmetric Diels-Alder reactions. researchgate.netnih.gov Chiral α,β-unsaturated N-acyloxazolidinones have demonstrated high reactivity and diastereoselectivity in cycloadditions, particularly when promoted by Lewis acids such as diethylaluminum chloride. researchgate.netnih.gov

In these reactions, the Lewis acid coordinates to the carbonyl group of the N-acyl moiety, which both activates the dienophile and locks its conformation. This fixed conformation ensures that the diene approaches from the less hindered face of the dienophile, leading to a highly stereoselective cycloaddition. researchgate.net The result is the formation of a cycloadduct with multiple, well-defined stereocenters. This strategy has been successfully employed in the synthesis of complex, stereochemically rich molecules. For instance, a derivative, 3-(4-methoxybenzoyl)acryloyl oxazolidinone, was used in a Lewis acid-promoted Diels-Alder reaction with cyclopentadiene (B3395910) to produce a key intermediate for a potent HIV-1 protease inhibitor, achieving excellent diastereoselectivity. wikipedia.orgnih.gov

Table 2: Diastereoselectivity in an Asymmetric Diels-Alder Reaction

| Dienophile | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield | Reference |

|---|---|---|---|---|

| 3-(4-methoxybenzoyl)acryloyl oxazolidinone | Et₂AlCl | >99:1 | 98% | nih.gov |

| 3-(4-methoxybenzoyl)acryloyl oxazolidinone | SnCl₄ | >99:1 | 27% | nih.gov |

Role as a Synthetic Building Block for Complex Molecules

Beyond its role as a transient chiral director, the 2,5-Oxazolidinedione, 3-acetyl- scaffold can be incorporated as a permanent structural element in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles and peptidomimetics.

The inherent reactivity of the dicarbonyl system within the oxazolidinedione ring, coupled with the reactive acetyl group, makes 2,5-Oxazolidinedione, 3-acetyl- a plausible precursor for a variety of nitrogen heterocycles. While direct, extensive literature on this specific starting material is nascent, the principles of heterocyclic synthesis suggest several potential transformations. For example, the acetyl group can serve as a handle for condensation reactions. Reactions of related 3-acetyl compounds with various reagents have been shown to yield diverse heterocyclic systems. researchgate.net The oxazolidinone ring itself can undergo ring-opening and subsequent rearrangement or cyclization reactions to afford different heterocyclic cores. The synthesis of various heterocycles, such as oxazolidines and other N-heterocycles, often involves intramolecular cyclization of precursors containing both amine and alcohol functionalities, a structural motif that can be accessed from oxazolidinone derivatives. organic-chemistry.org

The oxazolidinone ring is a privileged scaffold in medicinal chemistry and has been explored for the construction of peptidomimetics. arkat-usa.orgnih.govrsc.org Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as conformational rigidity and stability. nih.gov The 2,5-Oxazolidinedione, 3-acetyl- structure can be incorporated into a peptide backbone to introduce a constrained, pseudo-proline-like residue. arkat-usa.org This can enforce a specific secondary structure, such as a β-turn, which is often crucial for biological activity. The synthesis of such peptidomimetics can involve the coupling of the N-3 position of the oxazolidinone ring to amino acids or peptide fragments. researchgate.net The oxazolidinone scaffold serves to orient the side chains in a defined spatial arrangement, a key principle in the design of structurally constrained molecules. arkat-usa.orgresearchgate.net

Use as a Protecting Group and Reactivity Modulator

The oxazolidinone ring system can also function as a protecting group for both an amine and a vicinal hydroxyl group. More interestingly, its installation can modulate the reactivity of nearby functional groups. In the context of glycosylation chemistry, the protection of an N-acetylglucosamine derivative with an oxazolidinone ring was found to enhance the nucleophilicity of the adjacent C4-hydroxyl group. researchgate.net This increased reactivity is attributed to the conformational constraints imposed by the fused ring system, which reduces steric hindrance around the hydroxyl group. researchgate.net This modulation of reactivity is a powerful tool in complex oligosaccharide synthesis, where selective glycosylation of specific hydroxyl groups is often a significant challenge. The oxazolidinone ring can be removed under basic conditions, restoring the original amine and hydroxyl functionalities. researchgate.net

Orthogonal Protection Strategies

In the complex, multi-step synthesis of intricate molecules such as pharmaceuticals and natural products, the concept of orthogonal protection is paramount. This strategy involves the use of multiple protecting groups that can be selectively removed under distinct reaction conditions, allowing for the sequential unmasking and reaction of different functional groups within the same molecule. The 3-acetyl-2,5-oxazolidinedione moiety can serve as a valuable component in such strategies.

The oxazolidinone core, including the N-acetylated variant, is often employed to simultaneously protect an amino and a hydroxyl group, typically in amino alcohols or sugar derivatives. The stability of the N-acetyl oxazolidinone ring allows it to withstand a variety of reaction conditions used to remove other common protecting groups. For instance, tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, which contain an oxazolidinone substructure, serve as orthogonally protected piperazines from which a variety of 2-substituted piperazines can be prepared. researchgate.net This demonstrates the principle of using the oxazolidinone as a stable protecting unit while other transformations are carried out elsewhere in the molecule.

The removal of the N-acetyl group itself can be achieved under specific, mild conditions, which may leave other protecting groups intact, thus fulfilling the criteria for orthogonality. The selective cleavage of the acetyl group, for instance, can unmask the nitrogen for further functionalization, while the oxazolidinone ring continues to protect the original amino alcohol moiety. This strategic deprotection is a key advantage in the synthesis of complex nitrogen-containing heterocycles.

| Protecting Group System | Functional Groups Protected | Deprotection Conditions | Orthogonality Example |

| N-Acetyl Oxazolidinone | Amino and Hydroxyl Groups | Mild basic or acidic hydrolysis | Can be stable while silyl (B83357) ethers (e.g., TBDMS) are cleaved with fluoride (B91410) ions. |

| Benzyl Carbamate (B1207046) (Cbz) | Amino Group | Hydrogenolysis (H₂, Pd/C) | N-Acetyl oxazolidinone is stable under hydrogenolysis conditions. |

| t-Butyl Carbamate (Boc) | Amino Group | Strong acid (e.g., TFA) | N-Acetyl oxazolidinone may be cleaved under strong acidic conditions, requiring careful selection of orthogonal partners. |

Stereodirecting Effects in Glycosylation Reactions

One of the most significant applications of the 3-acetyl-2,5-oxazolidinedione motif is in carbohydrate chemistry, specifically as a stereodirecting auxiliary in glycosylation reactions. The formation of glycosidic bonds with specific stereochemistry (either α or β) is a formidable challenge in oligosaccharide synthesis. The protecting group at the C-2 position of a glycosyl donor plays a crucial role in determining the stereochemical outcome of the glycosylation.

When used as a protecting group for 2-amino-2-deoxy sugars (like glucosamine), the 2-N-acetyl-2N,3O-oxazolidinone structure exerts a powerful influence on the stereoselectivity of the glycosylation. nih.gov Unlike participating neighboring groups such as an N-acetyl group, which typically leads to the formation of 1,2-trans glycosides via an oxazolinium ion intermediate, the fused oxazolidinone ring is considered a non-participating group. This lack of participation opens pathways to the formation of the thermodynamically less stable 1,2-cis glycosides.

Research has shown that glycosyl donors equipped with a 2,3-N,O-carbonyl protecting group (an N-acetyl-oxazolidinone) can be manipulated to produce either α- or β-glycosides with high selectivity. nih.gov The stereochemical outcome is highly dependent on the reaction conditions, particularly the promoter system and the reaction time.

Research Findings on Stereodirecting Effects:

Studies involving NIS/AgOTf-promoted glycosylations with ethyl 2,3-N,O-carbonyl-2-deoxy-1-thio-β-D-glucopyranoside donors have demonstrated a tunable selectivity. nih.gov

β-Selectivity: The use of small amounts of a silver triflate (AgOTf) promoter (e.g., 0.1 equivalents) and short reaction times kinetically favors the formation of the β-linked product. NMR monitoring of these reactions shows the exclusive initial formation of the β-glycoside. nih.gov

α-Selectivity: In contrast, employing a higher equivalence of the promoter (e.g., 0.4 equivalents) and allowing for longer reaction times leads to the thermodynamic α-linked product. This occurs through an anomerization process where the initially formed β-product rearranges to the more stable α-anomer via an intramolecular mechanism involving the cleavage of an endocyclic C-O bond. nih.gov

The ability to direct the stereochemical outcome based on tunable reaction parameters makes the N-acetyl-oxazolidinone protecting group a versatile tool in the synthesis of complex oligosaccharides containing 1,2-cis glycosidic linkages, which are common in biologically active natural products.

| Glycosylation Condition | Predominant Stereoisomer | Mechanism | Reference |

| 0.1 equiv. AgOTf, short reaction time | β-glycoside | Kinetic control | nih.gov |

| 0.4 equiv. AgOTf, prolonged reaction time | α-glycoside | Thermodynamic control via anomerization of the initial β-product | nih.gov |

This dual stereodirecting capability, controlled by simple adjustments to the reaction protocol, underscores the sophisticated utility of 2,5-Oxazolidinedione, 3-acetyl- derivatives in modern synthetic chemistry.

Advanced Spectroscopic and Computational Methodologies in Research on 2,5 Oxazolidinedione, 3 Acetyl

Spectroscopic Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of 2,5-Oxazolidinedione, 3-acetyl- (see Table 2 for compound details) rely on a suite of spectroscopic methods. Each technique offers unique insights into the molecular framework.

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 2,5-Oxazolidinedione, 3-acetyl-, ¹H and ¹³C NMR are fundamental. Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm assignments by showing correlations between protons and carbons over two to three bonds. documentsdelivered.com

Based on the structure, the following NMR signals are predicted:

¹H NMR: The spectrum is expected to be relatively simple, showing a singlet for the methylene (B1212753) protons (H-4) on the oxazolidine (B1195125) ring and a singlet for the methyl protons of the acetyl group. The exact chemical shifts would be influenced by the solvent and the electron-withdrawing nature of the adjacent carbonyl groups.

¹³C NMR: The carbon spectrum would distinctly show signals for the three carbonyl carbons (C-2, C-5, and the acetyl C=O), the methylene carbon (C-4), and the methyl carbon of the acetyl group.

Table 1: Predicted NMR Chemical Shifts (δ) for 2,5-Oxazolidinedione, 3-acetyl-

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale |

| Acetyl CH₃ | ~2.3 - 2.5 | ~25 - 30 | Typical range for an acetyl methyl group adjacent to a nitrogen atom. |

| Ring CH₂ | ~4.0 - 4.5 | ~45 - 55 | Methylene protons and carbon flanked by a nitrogen and a carbonyl group. |

| Acetyl C=O | N/A | ~168 - 172 | Carbonyl in an imide environment. |

| Ring C=O (C-2) | N/A | ~150 - 155 | Carbonyl carbon in a carbamate-like setting within the ring. |

| Ring C=O (C-5) | N/A | ~170 - 175 | Carbonyl carbon adjacent to the ring oxygen, part of an ester-like group. |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The most prominent features in the IR spectrum of 2,5-Oxazolidinedione, 3-acetyl- would be the strong absorption bands corresponding to the stretching vibrations of its three carbonyl groups. Due to the different electronic environments (imide, carbamate (B1207046), ester-like), these C=O stretches would likely appear as a complex, broad band or as distinct, closely spaced peaks.

Key expected vibrational frequencies include:

C=O Stretching: Strong absorptions are predicted in the region of 1700-1850 cm⁻¹. The N-acetyl carbonyl is expected around 1700-1720 cm⁻¹, while the ring carbonyls would likely appear at higher frequencies, potentially with the C-5 carbonyl being the highest due to the influence of the adjacent ring oxygen.

C-N Stretching: Vibrations for the carbon-nitrogen bonds would be present in the fingerprint region.

C-O Stretching: Bands associated with the C-O single bonds of the ring and ester group would also be observed, typically in the 1000-1300 cm⁻¹ range.

Mass Spectrometry for Fragmentation and Molecular Mass Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight of the compound and for gaining structural information through analysis of its fragmentation patterns. For 2,5-Oxazolidinedione, 3-acetyl-, with a molecular formula of C₅H₅NO₄, the exact mass is 143.0219 Da. scispace.com

Under electron ionization (EI), the following key signals would be anticipated in the mass spectrum:

Molecular Ion Peak (M⁺•): A peak at m/z = 143 corresponding to the intact molecule.

Key Fragments: Fragmentation is likely to occur at the acyl-nitrogen bond.

A prominent peak from the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O), resulting in a fragment at m/z = 101. This corresponds to the protonated 2,5-oxazolidinedione ring.

A peak at m/z = 43 corresponding to the acetyl cation ([CH₃CO]⁺).

Loss of carbon dioxide (CO₂) from the ring could also be a potential fragmentation pathway.

Computational Chemistry for Reactivity and Conformational Analysis

Computational chemistry provides powerful tools to model molecular properties where experimental data may be scarce or to interpret existing data with greater detail.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For 2,5-Oxazolidinedione, 3-acetyl-, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31+G(d,p) or 6-311G(d,p), can determine several key properties. scielo.brresearchgate.net

Optimized Geometry: DFT can predict bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. This includes assessing the planarity of the five-membered ring and the rotational barrier of the N-acetyl group.

Electronic Properties: Calculations can yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of complex spectral bands.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites on the molecule. For this compound, the carbonyl oxygens would be regions of high negative potential, while the carbonyl carbons would be regions of positive potential.

Studies on related oxazolidinedione and other heterocyclic systems have successfully used DFT to elucidate reaction mechanisms and predict molecular properties, demonstrating the utility of this approach. documentsdelivered.comresearchgate.net

Molecular Dynamics and Conformational Space Exploration

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov For 2,5-Oxazolidinedione, 3-acetyl-, an MD simulation can explore the conformational landscape, which is primarily defined by the rotation around the N-C bond of the acetyl group.

By simulating the molecule's movement, MD can:

Identify Stable Conformers: Determine the most populated (lowest energy) rotational conformations of the acetyl group relative to the oxazolidinedione ring.

Analyze Dynamic Behavior: Provide a time-dependent view of the molecule's vibrations and rotations, revealing its flexibility.

Simulate Solvent Effects: When performed in a solvent box (e.g., water), MD can show how interactions with solvent molecules influence the conformational preferences and dynamics of the compound.

MD simulations on similar heterocyclic structures have been instrumental in understanding how these molecules behave in a dynamic environment and interact with biological targets. scispace.comresearchgate.net

Prediction and Analysis of Reaction Pathways and Transition States

The elucidation of reaction mechanisms is fundamental to understanding the chemical behavior of 2,5-Oxazolidinedione, 3-acetyl-. Computational chemistry offers powerful tools for predicting and analyzing reaction pathways and the associated transition states, even though specific studies on this exact molecule are not extensively documented in public literature. The principles, however, can be extrapolated from research on analogous heterocyclic systems. rsc.orgacs.org

Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to map the potential energy surface of a reaction. rsc.org This involves identifying the lowest energy pathways from reactants to products, passing through high-energy transition states. For a molecule like 2,5-Oxazolidinedione, 3-acetyl-, potential reactions for computational study could include hydrolysis of the acetyl group, ring-opening reactions, or reactions at the carbonyl carbons.

The process involves the following steps:

Reactant and Product Optimization: The geometries of the reactant (2,5-Oxazolidinedione, 3-acetyl- and other reacting species) and the final products are optimized to find their most stable energetic conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. This structure represents the highest energy barrier that must be overcome for the reaction to proceed.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is identified, IRC calculations are performed to confirm that this state connects the intended reactants and products. This calculation traces the reaction path down from the transition state in both forward and reverse directions.

For instance, in a hypothetical hydrolysis of the acetyl group, computational analysis would model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent cleavage of the N-acetyl bond. The calculated energy profile would reveal the activation energy, providing a quantitative measure of the reaction's feasibility.

Table 1: Illustrative Calculated Energetic Data for a Hypothetical Reaction of 2,5-Oxazolidinedione, 3-acetyl-

| Reaction Step | Parameter | Calculated Value (kJ/mol) |

| Reactant Complex Formation | ΔE | -15 |

| Transition State 1 (TS1) | Activation Energy (Ea) | +85 |

| Intermediate Formation | ΔE | +20 |

| Transition State 2 (TS2) | Activation Energy (Ea) | +60 |

| Product Formation | Overall Reaction Energy (ΔE_rxn) | -40 |

This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (focused on chemical interactions, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property or activity. researchcommons.orgnih.gov While often used in drug discovery to predict biological activity, QSAR can also be a powerful tool for understanding and predicting the chemical interactions and reactivity of molecules like 2,5-Oxazolidinedione, 3-acetyl-. rsc.orgnih.gov In this context, the "activity" is a measure of chemical reactivity or a specific type of intermolecular interaction.

The core of a QSAR study involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. nih.gov These descriptors are then correlated with an observed chemical property using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms. nih.gov

For 2,5-Oxazolidinedione, 3-acetyl-, a QSAR study could be designed to predict its reactivity in a particular class of reactions or its tendency to form specific non-covalent interactions. Key descriptors would include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for predicting reactivity in electrophilic or nucleophilic reactions.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and Connolly accessible area are examples that can influence how the molecule interacts with other species. nih.gov

Hydrophobic Descriptors: The partition coefficient (log P) is a common descriptor for hydrophobicity and can predict the molecule's affinity for polar or non-polar environments, which in turn affects its chemical interactions in different solvent systems.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and can encode information about branching and the presence of heteroatoms. nih.gov

A study on N-acetyl oxazolidines, for example, used experimental and theoretical data to establish a quantitative relationship where the conformational population of isomers was controlled by electrostatic interactions with a nearby aryl ring. rsc.org This demonstrates how QSAR-like methodologies can be applied to understand the subtle chemical interactions that govern molecular behavior.

The following table provides an example of the types of descriptors that would be used in a QSAR study of 2,5-Oxazolidinedione, 3-acetyl- and its derivatives to predict a specific chemical property, such as the stability of a reaction intermediate.

Table 2: Example Molecular Descriptors for a QSAR Study of 2,5-Oxazolidinedione Derivatives

| Compound | log P | Dipole Moment (Debye) | LUMO Energy (eV) | Molar Refractivity (cm³/mol) | Predicted Interaction Strength (Arbitrary Units) |

| 2,5-Oxazolidinedione, 3-acetyl- | 0.5 | 3.2 | -1.5 | 35.2 | 5.8 |

| Derivative A | 0.8 | 3.5 | -1.7 | 38.1 | 6.2 |

| Derivative B | 0.2 | 2.9 | -1.3 | 32.5 | 5.5 |

| Derivative C | 1.1 | 3.8 | -1.9 | 40.7 | 6.7 |

This table is illustrative. The "Predicted Interaction Strength" would be a property determined experimentally or through high-level computation, which the QSAR model aims to predict based on the calculated descriptors.

By developing such models, it becomes possible to predict the chemical behavior of new, unsynthesized derivatives of 2,5-Oxazolidinedione, 3-acetyl-, guiding further research and application in a more efficient and targeted manner.

Future Directions and Emerging Research Avenues in 2,5 Oxazolidinedione, 3 Acetyl Chemistry

Development of Next-Generation Catalytic Systems for Synthesis

The synthesis of oxazolidinones has been a subject of intense research, with a significant focus on developing catalytic systems that offer high efficiency, selectivity, and sustainability. organic-chemistry.orgnih.gov Future efforts in the synthesis of 2,5-Oxazolidinedione, 3-acetyl- are likely to build upon these foundations, exploring novel catalytic approaches to improve existing methods and enable new synthetic routes.

Palladium-catalyzed cross-coupling reactions have proven effective for the N-arylation of 2-oxazolidinones, a key step in the synthesis of many biologically active compounds. organic-chemistry.org Future research will likely focus on developing more active and versatile palladium catalysts, including those based on novel phosphine (B1218219) ligands, to broaden the scope of accessible substrates and improve reaction conditions. Nickel catalysis is also emerging as a powerful tool in organic synthesis, with the ability to activate a wide range of functional groups, including challenging substrates like aryl fluorides. youtube.com The application of nickel-photoredox dual catalysis could open new avenues for the synthesis of 2,5-Oxazolidinedione, 3-acetyl- derivatives through C-H activation pathways. youtube.com

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, offers a sustainable alternative to metal-based catalysis. rsc.org The development of polystyrene-supported organocatalysts has been shown to be effective for the synthesis of 2-oxazolidinones in continuous flow systems, highlighting the potential for recyclable and highly stable catalytic processes. rsc.org Future work in this area could lead to the development of chiral organocatalysts for the asymmetric synthesis of substituted 2,5-Oxazolidinedione, 3-acetyl- derivatives.

Table 1: Comparison of Catalytic Systems for Oxazolidinone Synthesis

| Catalyst Type | Advantages | Potential Future Developments for 2,5-Oxazolidinedione, 3-acetyl- |

| Palladium-based | High efficiency, broad substrate scope for N-arylation. organic-chemistry.org | Development of more active ligands for milder reaction conditions and expanded substrate compatibility. |

| Nickel-based | Activation of challenging functional groups (e.g., aryl fluorides), potential for C-H activation. youtube.com | Application in photoredox dual catalysis for novel synthetic transformations. |

| Organocatalysts | Metal-free, sustainable, potential for recyclability in flow systems. rsc.orgrsc.org | Design of chiral organocatalysts for asymmetric synthesis of substituted derivatives. |

| Copper-based | Efficient for N-arylation of oxazolidinones with aryl iodides at room temperature. organic-chemistry.org | Exploration of new ligands to enhance catalytic activity and substrate scope. |

| Rhodium-based | Used in intramolecular C-H insertion reactions for the synthesis of spirocyclic systems. rsc.org | Application in the synthesis of complex, polycyclic structures containing the 2,5-Oxazolidinedione, 3-acetyl- moiety. |

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of the 2,5-oxazolidinedione ring is influenced by the substituents on the ring. The presence of an acetyl group at the 3-position of 2,5-Oxazolidinedione, 3-acetyl- is known to enhance the electrophilicity of the carbonyl carbons, making the molecule more susceptible to nucleophilic attack and cycloaddition reactions. This enhanced reactivity opens up possibilities for exploring novel transformations that are not readily achievable with non-acetylated analogs.

Future research is expected to focus on harnessing this enhanced electrophilicity for the development of new synthetic methodologies. For instance, the use of 2,5-Oxazolidinedione, 3-acetyl- in double aldol (B89426) reactions, potentially mediated by Lewis acids like boron triflate, could lead to the stereoselective synthesis of complex polyketide-like structures. Furthermore, the oxazolidinedione ring can undergo various transformations, including oxidation to introduce additional oxygen-containing functional groups.

The development of cascade or domino reactions involving 2,5-Oxazolidinedione, 3-acetyl- is another promising area of research. These reactions, where multiple bond-forming events occur in a single synthetic operation, can significantly increase synthetic efficiency. rsc.org The high reactivity of the acetylated oxazolidinedione could be exploited to trigger such cascades, leading to the rapid construction of complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made, offering advantages in terms of safety, efficiency, and scalability. researchgate.net The synthesis of oxazolidinone-based drugs, such as Linezolid (B1675486), has already been successfully demonstrated in continuous flow systems, showcasing the feasibility of this approach for this class of compounds. researchgate.net

Future research will likely focus on developing robust and efficient flow-based syntheses of 2,5-Oxazolidinedione, 3-acetyl- and its derivatives. This could involve the use of packed-bed reactors containing immobilized catalysts, allowing for continuous production and easy purification of the product. rsc.org Automated synthesis platforms, which can perform multiple reactions in parallel, could be employed for the rapid optimization of reaction conditions and the generation of libraries of 2,5-Oxazolidinedione, 3-acetyl- analogs for screening purposes. The use of real-time monitoring techniques, such as integrated mass spectrometry, will be crucial for optimizing these automated processes. researchgate.net

Application in Advanced Materials Science (non-prohibited applications)

The unique structural and electronic properties of the oxazolidinone ring make it an attractive building block for the development of advanced materials. Research has shown that incorporating oxazolidinone rings into the main chain of polymers can significantly influence their thermal and rheological properties. acs.org The dipole moment of the oxazolidinone ring contributes to strong dipole-dipole interactions, leading to higher glass transition temperatures and activation energies of flow. acs.org

Future research in this area could explore the use of 2,5-Oxazolidinedione, 3-acetyl- as a monomer or cross-linking agent in the synthesis of novel polymers. The acetyl group could provide an additional handle for post-polymerization modification, allowing for the fine-tuning of material properties. The development of oxazolidinone-containing polymers with specific properties, such as high thermal stability, enhanced mechanical strength, or specific optical properties, is a promising avenue for future investigation.

Furthermore, oxazolidine (B1195125) derivatives are known to act as moisture scavengers in polyurethane systems, preventing unwanted side reactions and improving the quality of coatings and paints. wikipedia.org The reactivity of 2,5-Oxazolidinedione, 3-acetyl- could be harnessed to develop more efficient moisture scavengers or to create responsive materials that change their properties in the presence of moisture. The development of antimicrobial polymers based on oxazoline (B21484) derivatives also suggests a potential application for materials containing the 2,5-Oxazolidinedione, 3-acetyl- scaffold in creating surfaces with antimicrobial properties. nih.gov

Theoretical Advancements in Understanding Oxazolidinedione Chemistry at a Molecular Level

Computational chemistry and molecular modeling are becoming increasingly important tools for understanding chemical reactivity and guiding the design of new molecules and materials. researchgate.netmdpi.comemich.edu For the oxazolidinedione class of compounds, theoretical studies have been used to investigate reaction mechanisms, predict molecular properties, and understand structure-activity relationships. researchgate.netemich.eduresearchgate.net

Future theoretical work on 2,5-Oxazolidinedione, 3-acetyl- will likely focus on several key areas. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate the electronic structure and energetics of the molecule, providing insights into its reactivity. emich.edu These calculations can help to rationalize the enhanced electrophilicity of the acetylated derivative and predict its behavior in various chemical reactions.

Molecular dynamics simulations can be employed to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents, catalysts, or biological targets. mdpi.com This can be particularly useful for understanding the mechanism of action of biologically active oxazolidinone derivatives and for designing new compounds with improved properties. mdpi.commdpi.com The combination of computational and experimental studies will be crucial for advancing our understanding of oxazolidinedione chemistry at the molecular level and for accelerating the discovery of new applications for 2,5-Oxazolidinedione, 3-acetyl-.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-acetyl-2,5-oxazolidinedione derivatives, and how do reaction conditions influence product selectivity?

- Methodological Answer : The synthesis of 3-acetyl-substituted oxazolidinediones often involves multicomponent reactions (MCRs) with CO₂, amines, and carbonyl compounds. For example, catalytic mechanisms using transition-metal complexes (e.g., Zn or Mg) can promote cyclization under mild conditions . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) is critical to minimize side reactions like over-acylation. Structural confirmation via -NMR and X-ray crystallography is recommended .

Q. How can spectroscopic techniques distinguish between 3-acetyl-2,5-oxazolidinedione and its structural analogs?

- Methodological Answer : Key spectral markers include:

- IR : Stretching vibrations at ~1770 cm (C=O of oxazolidinedione) and ~1700 cm (acetyl group).

- -NMR : Distinct signals at δ ~165 ppm (oxazolidinedione carbonyl) and δ ~25–30 ppm (acetyl methyl group) .

- Mass Spectrometry : Molecular ion peaks at m/z 169.13 (CHNO) with fragmentation patterns reflecting ring-opening reactions .

Q. What are the stability challenges of 3-acetyl-2,5-oxazolidinedione in aqueous media, and how can they be mitigated?

- Methodological Answer : Hydrolytic degradation occurs via nucleophilic attack on the oxazolidinedione ring, particularly at pH > 6. Stabilization strategies include:

- Using aprotic solvents (e.g., acetonitrile) for storage.

- Adding Lewis acids (e.g., MgCl) to suppress ring-opening .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 3-acetyl-2,5-oxazolidinedione in [3+2] cycloaddition reactions?

- Methodological Answer : Density functional theory (DFT) calculations reveal that the acetyl group lowers the LUMO energy of the oxazolidinedione ring, favoring nucleophilic attack at the C4 position. Transition-state analysis shows steric hindrance from the acetyl moiety directs regioselectivity toward less hindered sites . Experimental validation via kinetic isotope effects (KIEs) is advised.

Q. How do structural modifications (e.g., 4-ethylidene substitution) alter the bioactivity of 3-acetyl-2,5-oxazolidinedione?

- Methodological Answer : Introducing a 4-ethylidene group (CHNO) enhances lipophilicity, improving membrane permeability in microbial assays. Comparative studies using MIC (Minimum Inhibitory Concentration) against S. aureus show a 4-fold increase in activity compared to the parent compound. Molecular docking simulations suggest stronger binding to bacterial enoyl-ACP reductase .

Q. How can conflicting data on the catalytic efficiency of 3-acetyl-2,5-oxazolidinedione in polymer chemistry be resolved?

- Methodological Answer : Contradictions in ring-opening polymerization (ROP) rates may stem from:

- Impurity Effects : Trace moisture or residual catalysts (e.g., Sn(Oct)) accelerate unintended side reactions. Purify monomers via recrystallization (ethanol/water) .

- Kinetic vs. Thermodynamic Control : High monomer concentrations favor kinetically driven ROP, while dilute conditions promote thermodynamically stable products. Use time-resolved FTIR to monitor real-time polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.